2-Bromo-5-(ethylsulfonyl)benzamide
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Overview
Description
2-Bromo-5-(ethylsulfonyl)benzamide is an organic compound with the molecular formula C9H10BrNO3S and a molecular weight of 292.15 g/mol . This compound is characterized by the presence of a bromine atom at the second position and an ethylsulfonyl group at the fifth position on the benzamide ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(ethylsulfonyl)benzamide typically involves the bromination of 5-(ethylsulfonyl)benzamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(ethylsulfonyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-Bromo-5-(ethylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and ethylsulfonyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(methylsulfonyl)benzamide
- 2-Bromo-5-(propylsulfonyl)benzamide
- 2-Bromo-5-(butylsulfonyl)benzamide
Comparison
Compared to its similar compounds, 2-Bromo-5-(ethylsulfonyl)benzamide is unique due to the specific length and structure of its ethylsulfonyl group. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C9H10BrNO3S |
---|---|
Molecular Weight |
292.15 g/mol |
IUPAC Name |
2-bromo-5-ethylsulfonylbenzamide |
InChI |
InChI=1S/C9H10BrNO3S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H2,11,12) |
InChI Key |
UTNWWNRUALIIMU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)N |
Origin of Product |
United States |
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